Cas no 674-51-1 (5,5,5-trifluoropent-1-ene)
5,5,5-trifluoropent-1-ene Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentene, 5,5,5-trifluoro-
- 5,5,5-trifluoropent-1-ene
- SCHEMBL12719728
- ONHPXOSLPYOREE-UHFFFAOYSA-N
- XBPQVFXJMSJCDB-UHFFFAOYSA-N
- AT35616
- 674-51-1
- 5,5,5-Trifluoro-1-pentene
- SCHEMBL627923
- EN300-1929114
-
- MDL: MFCD22413903
- Inchi: 1S/C5H7F3/c1-2-3-4-5(6,7)8/h2H,1,3-4H2
- InChI Key: XBPQVFXJMSJCDB-UHFFFAOYSA-N
- SMILES: C=CCCC(F)(F)F
Computed Properties
- Exact Mass: 124.04998471Da
- Monoisotopic Mass: 124.04998471Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 72.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 0Ų
5,5,5-trifluoropent-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1929114-1g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1929114-5g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 5g |
$2235.0 | 2023-09-17 | ||
| Enamine | EN300-1929114-10g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 10g |
$3315.0 | 2023-09-17 | ||
| AstaTech | AT35616-1/G |
5,5,5-TRIFLUOROPENT-1-ENE |
674-51-1 | 95% | 1g |
$1495 | 2023-09-18 | |
| Enamine | EN300-1929114-0.05g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1929114-0.1g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1929114-0.25g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1929114-0.5g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1929114-1.0g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1929114-2.5g |
5,5,5-trifluoropent-1-ene |
674-51-1 | 2.5g |
$1509.0 | 2023-09-17 |
5,5,5-trifluoropent-1-ene Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5,5,5-trifluoropent-1-ene
Introduction to 5,5,5-Trifluoropent-1-ene (CAS No. 674-51-1)
5,5,5-Trifluoropent-1-ene (CAS No. 674-51-1) is a fluorinated alkene that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its linear structure with three fluorine atoms attached to the terminal carbon atom of a pentene chain. The presence of these fluorine atoms imparts distinctive physical and chemical properties to the molecule, making it a valuable building block in the synthesis of more complex compounds.
The chemical structure of 5,5,5-trifluoropent-1-ene can be represented as CF3CH2CH=CH2. The fluorine atoms significantly influence the molecule's reactivity and stability. Fluorinated alkenes are known for their high thermal stability and low reactivity towards many common reagents, which makes them useful in a variety of synthetic transformations. Additionally, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of molecules, which is particularly important in drug design and development.
In the pharmaceutical industry, 5,5,5-trifluoropent-1-ene has been explored as a starting material for the synthesis of novel drugs and drug intermediates. Recent studies have shown that fluorinated compounds can exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For example, the introduction of fluorine atoms can increase the bioavailability and reduce the metabolic degradation of drugs, leading to enhanced therapeutic efficacy. This has led to increased interest in using 5,5,5-trifluoropent-1-ene as a building block in the development of new pharmaceuticals.
Beyond pharmaceutical applications, 5,5,5-trifluoropent-1-ene has also found use in materials science. Fluorinated alkenes are often employed in the synthesis of polymers with unique properties such as low surface energy, high thermal stability, and excellent chemical resistance. These polymers have applications in coatings, adhesives, and advanced materials for electronics and aerospace industries. The ability to fine-tune the properties of these materials through controlled polymerization reactions makes 5,5,5-trifluoropent-1-ene an attractive monomer for researchers and engineers.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 5,5,5-trifluoropent-1-ene. One common approach involves the reaction of 1-bromo-3,3-difluoropropane with an alkyl lithium reagent followed by elimination to form the desired alkene. Another method involves the direct fluorination of pentenes using selective fluorinating agents such as Selectfluor or N-fluoro-N-methylpyridinium triflate (FMP). These synthetic strategies have been optimized to achieve high yields and purity levels, making large-scale production feasible.
The environmental impact of 5,5,5-trifluoropent-1-ene is an important consideration in its use and disposal. Fluorinated compounds are known for their persistence in the environment due to their high stability. However, recent research has focused on developing more sustainable synthetic methods that minimize environmental impact while maintaining the desired chemical properties. For example, green chemistry principles are being applied to design processes that use less hazardous reagents and generate fewer by-products.
In conclusion, 5,5,5-trifluoropent-1-ene (CAS No. 674-51-1) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical properties make it an attractive building block for the development of new drugs and advanced materials. Ongoing research continues to explore new synthetic methods and applications for this compound, highlighting its importance in modern chemistry.
674-51-1 (5,5,5-trifluoropent-1-ene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)